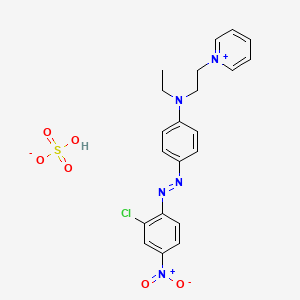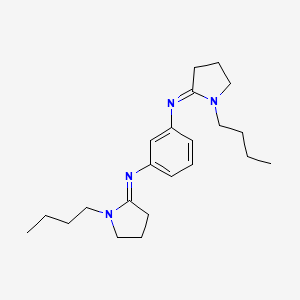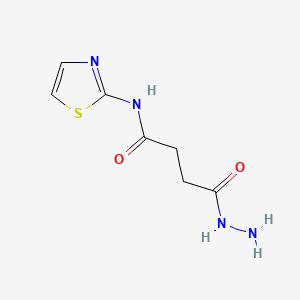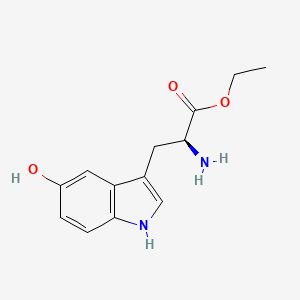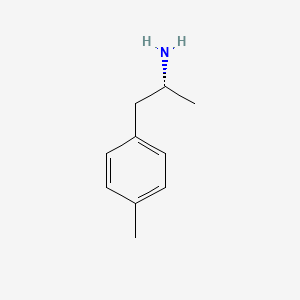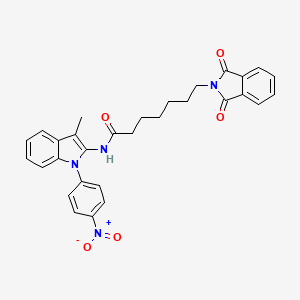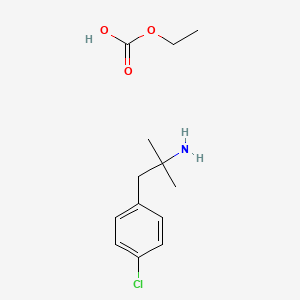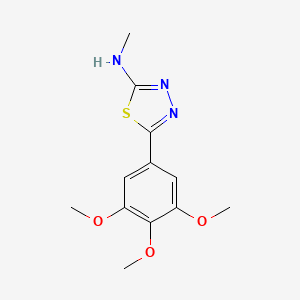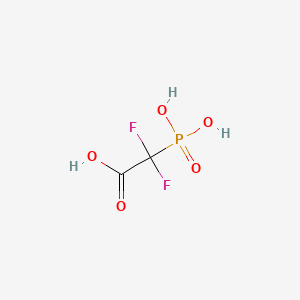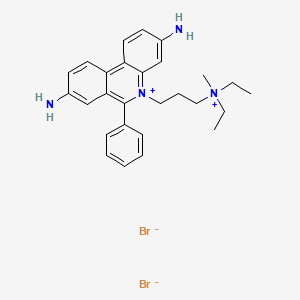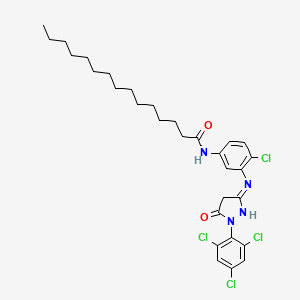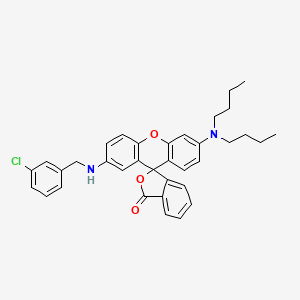
2'-(3-Chlorobenzylamino)-6'-(dibutylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(3-Chlorobenzylamino)-6’-(dibutylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both chlorobenzylamino and dibutylamino groups adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(3-Chlorobenzylamino)-6’-(dibutylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Isobenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isobenzofuran ring.
Introduction of the Spiro Center: The spiro center is introduced through a reaction that connects the isobenzofuran ring to the xanthene moiety.
Functionalization with Amino Groups: The chlorobenzylamino and dibutylamino groups are introduced via nucleophilic substitution reactions, often using reagents like chlorobenzyl chloride and dibutylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the xanthene moiety, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorobenzylamino and dibutylamino groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one: Lacks the amino functional groups, making it less versatile.
2’-(3-Chlorobenzylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one: Similar structure but without the dibutylamino group.
Uniqueness
The presence of both chlorobenzylamino and dibutylamino groups in 2’-(3-Chlorobenzylamino)-6’-(dibutylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one makes it unique. These groups enhance its chemical reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
CAS No. |
85223-16-1 |
|---|---|
Molecular Formula |
C35H35ClN2O3 |
Molecular Weight |
567.1 g/mol |
IUPAC Name |
2'-[(3-chlorophenyl)methylamino]-6'-(dibutylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C35H35ClN2O3/c1-3-5-18-38(19-6-4-2)27-15-16-30-33(22-27)40-32-17-14-26(37-23-24-10-9-11-25(36)20-24)21-31(32)35(30)29-13-8-7-12-28(29)34(39)41-35/h7-17,20-22,37H,3-6,18-19,23H2,1-2H3 |
InChI Key |
BRSSMIYUKFFLBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NCC6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


